1-(4-Bromophenyl)bicyclo[1.1.1]pentane
Overview
Description
1-(4-Bromophenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core substituted with a 4-bromophenyl group. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering benefits such as increased metabolic stability and improved pharmacokinetic profiles .
Mechanism of Action
Target of Action
1-(4-Bromophenyl)bicyclo[1.1.1]pentane (BCP) is a bioisostere for para-substituted benzene rings in drug design .
Mode of Action
The mode of action of BCP is primarily through its physicochemical properties. As a bioisostere for para-substituted benzene rings, BCP can mimic the geometry and substituent exit vectors of a benzene ring, while also offering beneficial properties . This can lead to enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Biochemical Pathways
It’s known that bcps, when used as replacements in drug molecules, can influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that BCP may affect the biochemical pathways related to these properties.
Pharmacokinetics
BCP has been found to influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug molecules. Specifically, it has been reported to enhance the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that BCP could potentially enhance the bioavailability of drug molecules.
Result of Action
The molecular and cellular effects of BCP’s action are primarily related to its influence on the physicochemical properties of drug molecules. By enhancing permeability, aqueous solubility, and in vitro metabolic stability, BCP can potentially improve the efficacy of drug molecules .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)bicyclo[1.1.1]pentane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s rigid structure allows it to act as a bioisostere, replacing more flexible structures in drug molecules, which can enhance the drug’s stability and efficacy. For instance, it has been shown to interact with metabolic enzymes, potentially altering their activity and stability . The nature of these interactions often involves non-covalent binding, which can influence the enzyme’s conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes involved in these pathways . This binding can lead to changes in gene expression, either upregulating or downregulating the expression of certain genes. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction . For example, it can inhibit enzymes by binding to their active sites, preventing the substrate from accessing the site. Alternatively, it can activate enzymes by binding to allosteric sites, inducing a conformational change that enhances the enzyme’s activity. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been degraded . These long-term effects can include changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic stability and reducing non-specific binding . At high doses, it can exhibit toxic or adverse effects, including liver toxicity and other organ damage . Threshold effects have also been observed, where the compound’s effects become more pronounced once a certain dosage is reached .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain compartments, depending on its interactions with cellular components . This localization can influence the compound’s activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . This localization can enhance the compound’s efficacy by concentrating it in areas where it can exert its effects most effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Preparation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through various methods, including the cyclization of cyclobutyl aryl ketones or the reduction of propellane derivatives.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid or ester and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and high-yield production of the compound. Light-enabled scalable synthesis has also been reported, which involves the reaction of alkyl iodides with propellane under light irradiation .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-(4-Bromophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Comparison with Similar Compounds
1-(4-Bromophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Para-Substituted Benzene Derivatives: These compounds have a similar geometry and substituent exit vectors but lack the three-dimensional structure of the bicyclo[1.1.1]pentane scaffold.
Properties
IUPAC Name |
1-(4-bromophenyl)bicyclo[1.1.1]pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHNVZISFSOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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